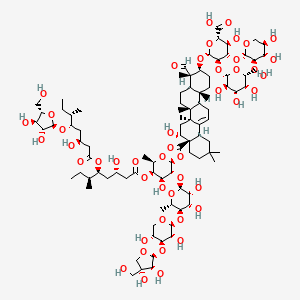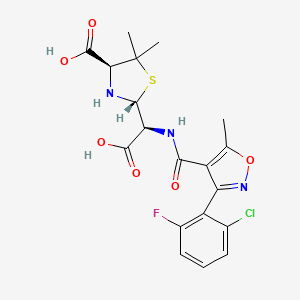![molecular formula C6H13LiO6Si B1147142 Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol CAS No. 155740-37-7](/img/structure/B1147142.png)
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol: is a complex organosilicon compound with the molecular formula C6H13LiO6Si This compound is notable for its unique spirocyclic structure, which includes a silicon atom integrated into a spiro[44]nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a silane derivative. This step often requires the use of a catalyst to facilitate the formation of the spirocyclic structure.
Introduction of the Lithium Ion: The lithium ion is introduced through a reaction with a lithium-containing reagent, such as lithium hydroxide or lithium alkoxide. This step may be carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Final Functionalization: The final step involves the introduction of the 2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol moiety. This can be achieved through a substitution reaction, where a suitable leaving group is replaced by the desired functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions may target the oxygen atoms, potentially converting them into hydroxyl groups or other reduced forms.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the lithium ion or other functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted spirocyclic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between silicon-containing molecules and biological systems. Its ability to form stable complexes with various biomolecules makes it useful in biochemical assays and imaging studies.
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. Its spirocyclic structure and multiple oxygen atoms allow it to interact with a wide range of pharmaceutical compounds, potentially enhancing their solubility and bioavailability.
Industry
In industrial applications, this compound is used as a component in advanced materials, such as high-performance polymers and coatings. Its unique properties contribute to the durability and functionality of these materials.
Mécanisme D'action
The mechanism by which Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. The presence of lithium and oxygen atoms can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;2-(1,4,6,9-tetraoxa-5-boraspiro[4.4]nonan-5-yloxy)ethanol: Similar structure but with a boron atom instead of silicon.
Lithium;2-(1,4,6,9-tetraoxa-5-germaniumspiro[4.4]nonan-5-yloxy)ethanol: Similar structure but with a germanium atom instead of silicon.
Uniqueness
Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol is unique due to the presence of the silicon atom in its spirocyclic core. This silicon atom imparts specific chemical properties, such as increased stability and reactivity, which are not observed in its boron or germanium analogs. Additionally, the compound’s ability to form stable complexes with various biomolecules makes it particularly valuable in scientific research and industrial applications.
Propriétés
IUPAC Name |
lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O6Si.Li/c7-1-2-8-13(9-3-4-10-13)11-5-6-12-13;/h7H,1-6H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIQBMTAGMBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CO[Si-]2(O1)(OCCO2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13LiO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
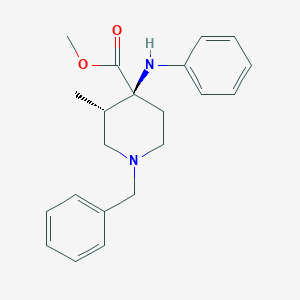

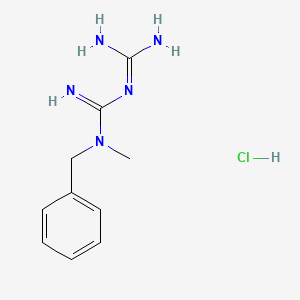
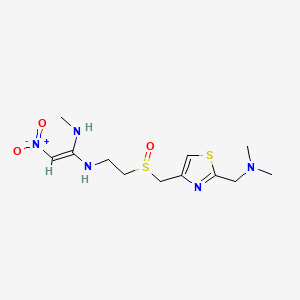
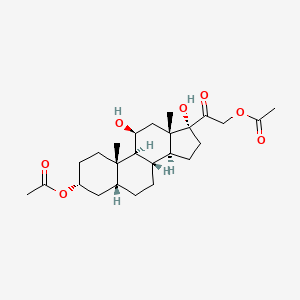


![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

